

Introduction: The Scientific Utility of L-Alanine β -Naphthylamide Hydrobromide

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Compound of Interest

Compound Name: *L-Alanine beta-naphthylamide hydrobromide*

CAS No.: 3513-56-2

Cat. No.: B613165

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L-Alanine β -naphthylamide hydrobromide is a specialized chemical compound primarily utilized in biochemical and pharmaceutical research. As the hydrobromide salt of L-Alanine β -naphthylamide, it serves as a crucial substrate for determining aminopeptidase activity and is a valuable building block in the synthesis of novel bioactive molecules and peptide-based therapeutics.[1][2] Its utility in these domains is fundamentally governed by its solubility in relevant solvent systems and its stability under various experimental and storage conditions.[2] Understanding these parameters is not merely a matter of procedural checklist; it is essential for ensuring the accuracy of experimental results, the viability of synthetic pathways, and the ultimate success of drug discovery and development programs.

This guide provides the foundational knowledge and detailed protocols necessary to characterize these critical attributes.

Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is the bedrock of its application. The key properties of L-Alanine β -naphthylamide hydrobromide are summarized below.

Property	Value	Reference
CAS Number	3513-56-2	[2]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O·HBr	[2]
Molecular Weight	295.16 g/mol	[2]
Appearance	White powder	[2]
Melting Point	205 °C	[2][3]
Purity	≥ 99% (TLC)	[2]
Storage Conditions	0 - 8 °C	[2]

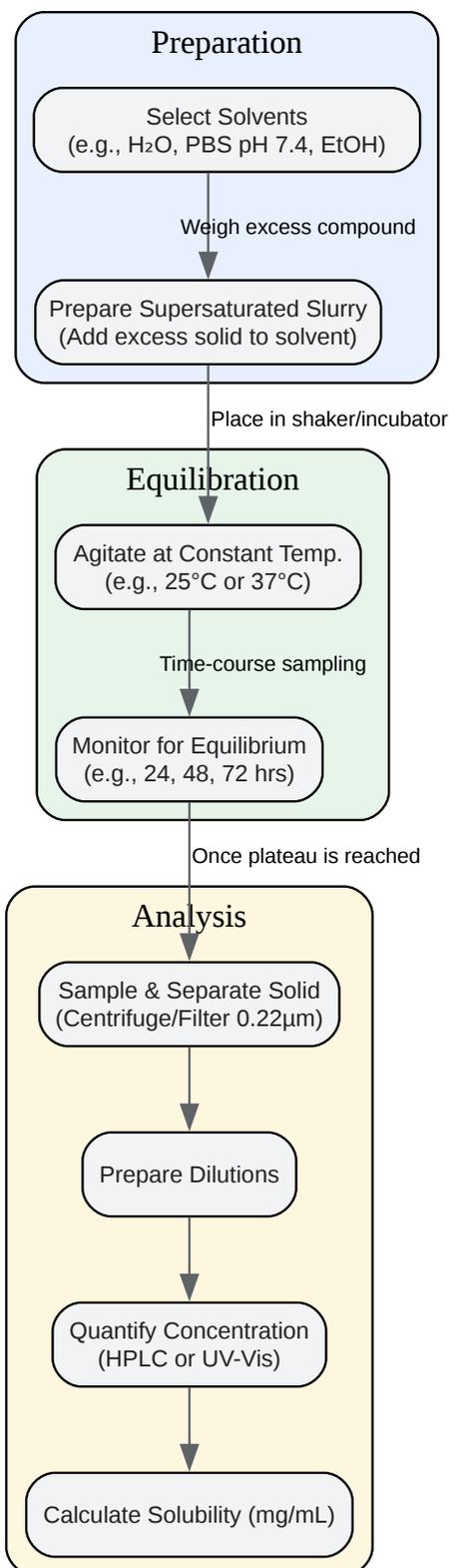
Solubility Profile: A Method-Driven Approach

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in a synthetic flask to bioavailability in a physiological system.[4][5][6] While specific quantitative solubility data for L-Alanine β-naphthylamide hydrobromide is not extensively published, its solubility is noted as a key feature that facilitates experimental procedures.[2] For its parent compound, L-Alanine β-naphthylamide, a solubility of 50 mg/mL in ethanol is reported.

The absence of comprehensive public data necessitates a robust, reliable methodology for its determination. The equilibrium shake-flask method is the gold standard for this purpose, providing a direct measure of a compound's saturation point in a given solvent system.[7]

Experimental Workflow: Shake-Flask Solubility Determination

The following protocol provides a self-validating system for accurately determining the solubility of L-Alanine β-naphthylamide hydrobromide. The causality behind this workflow is to ensure that a true equilibrium is reached and that the analytical measurement is accurate and specific.



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Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of L-Alanine β -naphthylamide hydrobromide in a selected solvent.

Materials:

- L-Alanine β -naphthylamide hydrobromide
- Choice of solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol)
- Thermostatic shaker/incubator
- Microcentrifuge and/or syringe filters (0.22 μm , chemically compatible)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

- Preparation of Slurry: Add an excess amount of L-Alanine β -naphthylamide hydrobromide to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[7]
- Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period. To establish the time required to reach equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[8]
- Sample Collection and Separation: At each time point, cease agitation and allow the solid to settle. Withdraw an aliquot of the supernatant. Immediately separate the liquid from any undissolved solid using centrifugation followed by filtration through a 0.22 μm syringe filter. This step is critical to prevent artificially high results from suspended microparticles.

- Quantification:
 - Accurately dilute the clear filtrate to a concentration within the linear range of a pre-validated analytical method.
 - Measure the concentration using a suitable method, such as High-Performance Liquid Chromatography (HPLC), which offers high specificity and can simultaneously detect potential degradation.[8] Alternatively, UV-Vis spectrophotometry can be used after determining the wavelength of maximum absorbance (λ_{max}).
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the result in mg/mL or mol/L, specifying the solvent and temperature.

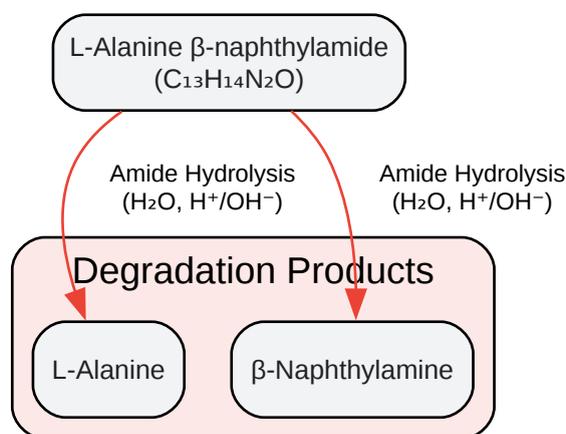
Stability Profile: Ensuring Compound Integrity

The chemical stability of a compound dictates its shelf-life, its suitability for specific formulations, and the reliability of experimental data generated with it.[9] While L-Alanine β -naphthylamide hydrobromide is noted for its general stability, a systematic evaluation under controlled stress conditions is necessary for a comprehensive profile.[2]

The primary degradation pathway anticipated for this molecule is the hydrolysis of the amide bond, yielding L-alanine and β -naphthylamine. Other potential pathways include oxidation of the electron-rich naphthylamine ring system or reactions involving the alanine moiety, especially at elevated temperatures.[10][11][12]

Hypothetical Degradation Pathway

The most probable degradation route under hydrolytic (acidic or basic) conditions is the cleavage of the amide linkage.



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Caption: Primary Hydrolytic Degradation Pathway.

Protocol for Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method—one that can accurately quantify the parent compound in the presence of its degradants.

Objective: To assess the stability of L-Alanine β -naphthylamide hydrobromide under various stress conditions.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
 - Acid Hydrolysis: Add 1N HCl and heat at 60°C.
 - Base Hydrolysis: Add 1N NaOH and keep at room temperature.
 - Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

- Thermal Degradation: Heat the solution at 60°C.
- Photostability: Expose the solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[13] A control sample should be wrapped in foil to exclude light.
- Time-Point Analysis: Sample each stress condition at initial, intermediate (e.g., 2, 4, 8 hours), and final (e.g., 24 hours) time points. Neutralize the acid and base samples before analysis.
- Analytical Method: Analyze all samples using a stability-indicating HPLC method. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks and placebo artifacts. Peak purity analysis using a photodiode array (PDA) detector is crucial for validation.
- Data Evaluation:
 - Calculate the percentage of remaining parent compound at each time point.
 - Identify and quantify major degradation products (relative to the parent peak area).
 - Determine the degradation rate under each condition.

Recommended Long-Term Stability Testing

For establishing a re-test period or shelf life, a formal stability study under controlled storage conditions is required, following established regulatory guidelines.[14][15]

Recommended Storage Conditions (ICH Q1A):

Study Type	Storage Condition	Testing Frequency
Long-Term	5°C ± 3°C (Recommended storage)	0, 3, 6, 9, 12, 18, 24 months

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |

The frequency of testing for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14]

Conclusion: A Framework for Confident Application

L-Alanine β -naphthylamide hydrobromide is a compound of significant value in specialized research fields. While public data on its solubility and stability are limited, this guide provides the scientific rationale and robust, field-tested protocols required to generate this critical information. By employing the systematic methodologies outlined herein—from shake-flask solubility determination to forced degradation and long-term stability studies—researchers can ensure the integrity of their materials, the validity of their experimental outcomes, and the overall quality of their scientific endeavors. Adherence to these principles of causality and self-validation is paramount for any professional in the fields of drug discovery and development.

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